Glucuronolactone

Übersicht

Beschreibung

Glucuronolacton, auch bekannt als Glucuronsäurelacton, ist eine natürlich vorkommende Verbindung, die zur Gruppe der Kohlenhydrate gehört, die als Lactone bekannt sind. Es kommt häufig in verschiedenen Nahrungsquellen vor, darunter Obst, Gemüse und Getreide. Glucuronolacton wird auch vom menschlichen Körper als Nebenprodukt des Glukosestoffwechsels produziert. Es spielt eine entscheidende Rolle im natürlichen Entgiftungsprozess des Körpers, indem es die Ausscheidung schädlicher Substanzen wie Medikamente, Schadstoffe und Giftstoffe verbessert .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

Glucuronolacton kann durch einen katalytischen Oxidationsprozess aus Glucose synthetisiert werden. Das Verfahren beinhaltet das Auflösen von Glucose in deionisiertem Wasser, um eine Glucoselösung zu erhalten, die dann mit einer ultravioletten Lampe bestrahlt wird. Während des Reaktionsprozesses wird Wasserstoffperoxid hinzugefügt, und die katalytische Oxidation wird unter Rühren bei einer Temperatur von 20-60 °C für 1-4 Stunden durchgeführt. Die resultierende Glucosesäurelösung wird filtriert, unter vermindertem Druck konzentriert und kristallisiert, um Glucuronolacton zu erhalten .

Industrielle Produktionsmethoden

Die industrielle Produktion von Glucuronolacton beinhaltet typischerweise die Verwendung von Glucose als Ausgangsmaterial. Der Prozess umfasst Schritte wie katalytische Oxidation, Filtration, Konzentration und Kristallisation. Dieses Verfahren ist vorteilhaft, da es die Produktionszeit verkürzt, die Produktionskosten senkt und die industrielle Umweltverschmutzung minimiert .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Glucurolactone can be synthesized from glucose through a catalytic oxidation process. The method involves dissolving glucose in deionized water to obtain a glucose solution, which is then illuminated using an ultraviolet lamp. Hydrogen peroxide is added during the reaction process, and the catalytic oxidation is carried out under stirring conditions at a temperature of 20-60°C for 1-4 hours. The resulting glucose acid solution is filtered, concentrated under reduced pressure, and crystallized to obtain glucurolactone .

Industrial Production Methods

Industrial production of glucurolactone typically involves the use of glucose as a starting material. The process includes steps such as catalytic oxidation, filtration, concentration, and crystallization. This method is advantageous as it shortens the production period, reduces production costs, and minimizes industrial pollution .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Glucuronolacton unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Glucuronolacton kann zu Glucarsäure oxidiert werden.

Reduktion: Es kann zu Glucuronsäure reduziert werden.

Substitution: Glucuronolacton kann an Substitutionsreaktionen teilnehmen, um Glucuronide zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid wird üblicherweise als Oxidationsmittel verwendet.

Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.

Substitution: Enzyme wie Glucuronosyltransferase erleichtern die Bildung von Glucuroniden.

Hauptprodukte

Glucarsäure: Durch Oxidation gebildet.

Glucuronsäure: Durch Reduktion gebildet.

Glucuronide: Durch Substitutionsreaktionen gebildet.

Wissenschaftliche Forschungsanwendungen

Uses in Energy Drinks

Glucuronolactone is commonly found in energy drinks, where it is marketed for its supposed ability to improve mental focus and physical performance. Despite its popularity, there is insufficient scientific evidence to substantiate these claims. The European Food Safety Authority (EFSA) has indicated that this compound does not interact significantly with other common ingredients found in energy drinks, such as caffeine and taurine .

Table 1: Common Ingredients in Energy Drinks Containing this compound

| Ingredient | Purpose |

|---|---|

| Caffeine | Stimulant for alertness |

| Taurine | Amino acid believed to improve performance |

| B Vitamins | Support energy metabolism |

| This compound | Claimed to enhance cognitive function |

Potential Health Benefits

Recent studies have investigated the potential health benefits of this compound beyond its use in energy drinks:

- Joint Health : Some research suggests that this compound may improve joint functionality and reduce cholesterol and triglyceride levels .

- Detoxification : It has been suggested that this compound acts as a detoxifying agent by facilitating the elimination of toxins from the body .

- Immune System Support : Preliminary findings indicate that this compound may enhance the immune system's ability to inhibit tumor promoters and carcinogens .

Case Study: Immune Function and this compound

A study published in December 2023 reviewed the relationship between B vitamins, this compound, and immune system functionality. The findings indicated that this compound supplementation could potentially enhance immune responses when combined with certain B vitamins, although further research is needed to confirm these effects .

Safety and Toxicity Concerns

Despite its applications, concerns regarding the safety of this compound have been raised. A study evaluating the neurotoxic effects of this compound when consumed at high doses found significant changes in behavior and neurotransmitter levels in animal models . The study highlighted the need for caution regarding the consumption of energy drinks containing high levels of this compound.

Regulatory Status

This compound is approved for use as an over-the-counter supplement in countries like China and Japan, where it is marketed as a hepatoprotectant. However, comprehensive systematic reviews on its efficacy and safety are lacking . In contrast, regulatory bodies like the U.S. FDA have not established clear guidelines regarding its consumption due to insufficient data on long-term effects.

Wirkmechanismus

Glucurolactone exerts its effects primarily through its conversion to glucuronic acid in the liver. Glucuronic acid binds to toxins and other foreign substances, forming water-soluble compounds known as glucuronides. These glucuronides are then excreted from the body through urine and feces, effectively eliminating the toxins from the system. The metabolism of glucurolactone is regulated by various factors, including enzyme activity and genetic variations .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Glucarsäure: Ein Produkt der Glucuronolactonoxidation, bekannt für seine entgiftenden Eigenschaften.

Glucuronsäure: Ein Produkt der Glucuronolactonreduktion, beteiligt an Entgiftungsprozessen.

Xylitol: Ein Zuckeralkohol, der einige Stoffwechselwege mit Glucuronolacton teilt.

Einzigartigkeit

Glucuronolacton ist einzigartig aufgrund seiner Doppelfunktion bei der Entgiftung und der Steigerung der Energie. Im Gegensatz zu anderen ähnlichen Verbindungen wird es häufig in Energydrinks und Nahrungsergänzungsmitteln verwendet, da es die körperliche Leistungsfähigkeit verbessert, die Wachsamkeit erhöht und die Müdigkeit reduziert .

Biologische Aktivität

Glucuronolactone, a naturally occurring compound in the human body, has garnered attention for its potential biological activities and health benefits. This article delves into various aspects of this compound, including its biochemical properties, physiological effects, and implications for health based on recent research findings.

Overview of this compound

This compound is a metabolite of glucose and is produced in small amounts by the body. It plays a role in the detoxification processes and is often included in energy drinks due to its purported benefits on physical performance and metabolism. The compound is involved in the synthesis of glycosaminoglycans, which are essential for maintaining the structural integrity of connective tissues.

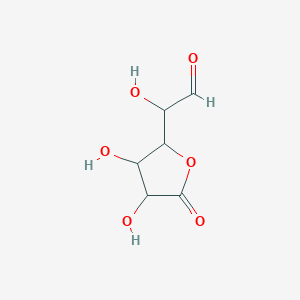

Chemical Structure : this compound is a lactone derived from D-glucuronic acid. Its structure allows it to participate in various biochemical pathways, particularly those related to detoxification and energy metabolism.

Metabolism : In mammals, this compound is formed from D-glucuronic acid through a lactonization process. It can be further metabolized or conjugated with other substances to facilitate their excretion from the body.

1. Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity, which may help mitigate oxidative stress in cells. This property is crucial for protecting cellular components from damage caused by free radicals .

2. Anti-inflammatory Effects

This compound has been shown to reduce inflammation in various models. For instance, studies have demonstrated that it can inhibit pro-inflammatory cytokines, suggesting its potential utility in managing inflammatory diseases .

3. Impact on Exercise Performance

Several studies have explored the effects of this compound on physical performance. It has been reported to enhance endurance and reduce fatigue during prolonged exercise sessions. This effect may be attributed to improved glycogen storage and utilization during physical activity .

Case Study: Energy Drinks

A clinical study assessed the effects of this compound as part of energy drinks on athletic performance. Participants consuming energy drinks containing this compound showed significant improvements in swimming performance and reduced perceived exertion compared to those consuming placebo drinks .

Table: Summary of Research Findings

Safety and Toxicology

This compound has been deemed safe for consumption at typical dietary levels. The European Food Safety Authority (EFSA) established a No Observed Adverse Effect Level (NOAEL) of 1000 mg/kg body weight per day based on animal studies . Toxicological assessments have not indicated any genotoxic or carcinogenic risks associated with this compound consumption.

Eigenschaften

IUPAC Name |

2-(3,4-dihydroxy-5-oxooxolan-2-yl)-2-hydroxyacetaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h1-5,8-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYUXSRADSPPKRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(C1C(C(C(=O)O1)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40872006 | |

| Record name | (3,4-Dihydroxy-5-oxooxolan-2-yl)(hydroxy)acetaldehyde (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40872006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32449-92-6, 14474-04-5 | |

| Record name | Glucoxy | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=656 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Glucuronic acid, .gamma.-lactone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glucurolactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.397 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-Gulofuranuronic acid, gamma-lactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.